RORγt Inverse Agonist Potency of 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one
The compound demonstrates inverse agonist activity at human RORγt, inhibiting GAL4-fused RORγ LBD transcriptional activity with an EC50 of 34 nM in a luciferase reporter gene assay conducted in CHOK1 cells after a 2-day incubation period [1]. No comparator data under equivalent conditions are available in the public domain for any close structural analog of this compound. The significance of this potency value relative to other RORγt inverse agonists cannot be assessed without head-to-head or cross-study comparable data.
| Evidence Dimension | Inhibition of RORγt transcriptional activity (cellular reporter assay) |
|---|---|
| Target Compound Data | EC50 = 34 nM |
| Comparator Or Baseline | No comparator data available under identical conditions |
| Quantified Difference | Not calculable; no comparator data |
| Conditions | Human GAL4-fused RORγ LBD; CHOK1 cells; luciferase reporter gene assay; 2-day incubation |
Why This Matters
This single-point potency datum establishes baseline activity at RORγt but provides no basis for selecting this compound over any other RORγt inverse agonist, as selectivity and broader pharmacological context are absent.
- [1] BindingDB Entry BDBM50153594 (CHEMBL3774855). EC50: 34 nM. Assay Description: Inhibition of human GAL4-fused RORgamma LBD transcriptional activity expressed in CHOK1 cells after 2 days by luciferase reporter gene assay. View Source
